MC-Val-Cit-PAB-retapamulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

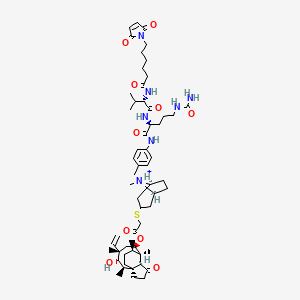

MC-Val-Cit-PAB-retapamulin is a drug-linker conjugate used in antibody-drug conjugates (ADC) that exhibits potent antitumor activity. It employs retapamulin, a ribosome inhibitor, connected via the ADC linker MC-Val-Cit-PAB . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-retapamulin involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB. This linker is a bifunctional cathepsin-cleavable linker used in the construction of ADCs . The maleimide functionality of the linker allows for bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol can be used for constructing carbamate linkages with amine-containing payloads .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and subsequent conjugation with retapamulin. The process requires stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-retapamulin undergoes several types of chemical reactions, including:

Cleavage Reactions: The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes.

Bioconjugation Reactions: The maleimide functionality allows for bioconjugation to thiols in monoclonal antibodies.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide motif.

Thiols: Used for bioconjugation with the maleimide functionality.

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved linker and the released cytotoxic agent, retapamulin .

Scientific Research Applications

MC-Val-Cit-PAB-retapamulin has several scientific research applications, including:

Mechanism of Action

MC-Val-Cit-PAB-retapamulin exerts its effects by inhibiting the initiation of protein synthesis. Retapamulin binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . The Val-Cit-PAB linker is cleaved by cathepsin B in tumor lysosomes, releasing the cytotoxic agent retapamulin inside the target cell .

Comparison with Similar Compounds

Similar Compounds

MC-Val-Cit-PAB-MMAE: Another ADC linker that employs the Val-Cit dipeptide motif and is used in several approved ADCs.

MC-Val-Cit-PAB-SN38: A similar linker used in ADCs targeting different cytotoxic agents.

Uniqueness

MC-Val-Cit-PAB-retapamulin is unique due to its specific use of retapamulin as the cytotoxic agent, which targets bacterial ribosomes and inhibits protein synthesis . This makes it particularly effective in targeting cancer cells with minimal off-target effects .

Biological Activity

MC-Val-Cit-PAB-retapamulin is a novel drug-linker conjugate utilized in antibody-drug conjugates (ADCs) that exhibits significant biological activity, particularly in the context of targeted cancer therapy. This compound combines the antibiotic properties of retapamulin, a ribosome inhibitor, with a cleavable linker (MC-Val-Cit-PAB), enhancing its therapeutic efficacy while minimizing systemic toxicity.

- Molecular Formula : C58H86N7O10S

- Molecular Weight : 1073.41 g/mol

- CAS Number : 1639793-15-9

This compound operates through a bioreversible linkage that allows for targeted delivery of the antibiotic moiety to cancer cells. The Val-Cit dipeptide is sensitive to proteolytic cleavage, which facilitates the release of retapamulin upon internalization by target cells. This mechanism enhances the pharmacokinetics and therapeutic index of the drug, making it effective against various malignancies.

Biological Activity

-

Antitumor Efficacy :

- This compound has demonstrated potent antitumor activity in preclinical studies. It effectively inhibits tumor growth by targeting cancer cells directly through ADC mechanisms.

- In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an effective treatment option.

-

Stability and Release :

- The stability of this compound in vitro and in vivo has been confirmed, suggesting that it maintains its efficacy during circulation before reaching the target site.

- Studies indicate that the release of retapamulin occurs efficiently within the tumor microenvironment, enhancing localized therapeutic effects while reducing off-target toxicity.

Table 1: Summary of Preclinical Studies on this compound

Detailed Research Findings

- In a study examining the efficacy against MRSA, this compound demonstrated superior performance compared to conventional antibiotics, highlighting its potential for treating bacterial infections alongside its antitumor properties .

- Another investigation into its pharmacokinetics revealed that the compound's design allows for prolonged circulation time and targeted delivery, which is crucial for maximizing therapeutic outcomes while minimizing side effects .

Properties

Molecular Formula |

C58H86N7O10S+ |

|---|---|

Molecular Weight |

1073.4 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1 |

InChI Key |

JYMCVUUKLDZABV-FWUPZJIZSA-O |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.